Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 1098387-68-8 . Its molecular weight is 303.55 . The IUPAC name for this compound is methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate .
Molecular Structure Analysis
The InChI code for Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate has a molecular weight of 303.55 g/mol . Its exact mass and monoisotopic mass is 301.897400 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Production
- Efficient synthesis of related compounds, such as methyl 2-(chlorosulfonyl)benzoate, is achieved using a continuous-flow diazotization process. This method significantly reduces side reactions like hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential of flow reactors in inhibiting parallel side reactions (Yu et al., 2016).
- Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate's derivatives have been synthesized through various methods, including chlorination and reduction processes. These synthetic pathways often yield isomers and other related compounds with potential applications in different fields (Stelt, Suurmond, & Nauta, 1956).
Photocatalysis and Environmental Applications
- The compound and its derivatives are involved in photodecomposition processes, such as the degradation of environmental contaminants. Studies have shown that certain adsorbent supports can enhance the mineralization rate of compounds like propyzamide, indicating the potential of methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate in environmental remediation (Torimoto et al., 1996).
Material Science and Polymer Synthesis
- Research in material science has demonstrated the use of similar compounds in the synthesis of hyperbranched aromatic polyamides. These materials, derived from similar chemical structures, exhibit desirable properties such as solubility in various solvents and potential applications in advanced material development (Yang, Jikei, & Kakimoto, 1999).
Analytical Chemistry and Sensor Development
- In analytical chemistry, derivatives of methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate are used as components in the development of selective and colorimetric fluoride chemosensors. These sensors demonstrate significant changes in optical properties upon interaction with specific ions, indicating their potential in analytical applications (Ma et al., 2013).
properties
IUPAC Name |
methyl 3,5-dichloro-2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHBGJPMGIOCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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